molecular formula C28H60O6Si3 B6322376 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid CAS No. 58130-04-4

11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid

Cat. No.: B6322376
CAS No.: 58130-04-4
M. Wt: 577.0 g/mol
InChI Key: XHTPIXXHZHNLQM-UHFFFAOYSA-N
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Description

11-[[[10-Carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid is a structurally complex organosilicon compound characterized by a polydimethylsiloxane (PDMS) backbone modified with carboxydecyl-terminated silyl ether linkages. Its molecular architecture includes three dimethylsilyloxy groups branching from the undecanoic acid chain, terminating in a carboxylic acid group. This design confers amphiphilic properties, combining hydrophobic silicon-based segments with a polar carboxylic acid terminus. The compound is utilized in advanced material science applications, particularly as a functionalized silicone oil or surfactant, due to its thermal stability and tunable surface activity .

Properties

IUPAC Name

11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60O6Si3/c1-35(2,25-21-17-13-9-7-11-15-19-23-27(29)30)33-37(5,6)34-36(3,4)26-22-18-14-10-8-12-16-20-24-28(31)32/h7-26H2,1-6H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTPIXXHZHNLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O6Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58130-04-4
Details Compound: Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]-
Record name Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58130-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701111249
Record name Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]-
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Molecular Weight

577.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58130-04-4
Record name Poly[oxy(dimethylsilylene)], α-[(10-carboxydecyl)dimethylsilyl]-ω-[[(10-carboxydecyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Polydimethylsiloxane, carboxydecyl terminated
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid typically involves the following steps:

    Preparation of the Silane Intermediate: The initial step involves the synthesis of a silane intermediate through the reaction of a chlorosilane with a suitable aliphatic alcohol.

    Hydrosilylation Reaction: The silane intermediate undergoes a hydrosilylation reaction with an aliphatic olefin to introduce the desired aliphatic chain.

    Oxidation: The terminal groups of the aliphatic chain are oxidized to carboxylic acid groups using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as platinum or rhodium complexes, is common to enhance the efficiency of the hydrosilylation reaction.

Chemical Reactions Analysis

Types of Reactions

11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be further oxidized to form carboxylate salts.

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Various organosilicon compounds with new silicon-carbon bonds.

Scientific Research Applications

11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic and flexible nature.

Mechanism of Action

The mechanism of action of 11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and cell membranes, altering their properties and functions.

    Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation, making it useful in biomedical applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Undecanoic Acid Derivatives

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications
Target Compound Carboxydecyl-silyl ethers, carboxylic acid ~750 (estimated) Silicone oils, surfactants
11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid (11D3) Dimethylfuran, carboxylic acid 280.4 Biomarker in plasma, food matrices
11-(Dansylamino)undecanoic acid Dansyl fluorophore, carboxylic acid 406.5 Fluorescent probe for FABP studies
11-(Dimethoxyphosphinyl)undecanoic acid Phosphinyl ester, carboxylic acid 294.3 Polymer functionalization
11-(Ethylthio)undecanoic acid Thioether, carboxylic acid 246.4 Chemical synthesis intermediates
11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid Phenolic carbamoyl, carboxylic acid 447.6 Amphiphilic antioxidant

Key Observations :

  • The target compound’s silicon-rich structure distinguishes it from furan or aromatic derivatives (e.g., 11D3, phenolic carbamoyl), offering superior thermal stability and hydrophobicity.
  • Unlike fluorescent or thiol-containing analogs (e.g., dansylamino or ethylthio derivatives), the silyl ether groups reduce reactivity, making it more suitable for material science than biochemical probing.

Key Observations :

  • The target compound lacks documented biological binding activity, unlike mercapto or dansyl derivatives, which interact strongly with proteins like FabH or FABP.
  • Its silicon-based structure may limit membrane permeability, reducing bioavailability compared to furan or phenolic analogs.

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility (mg/mL) Stability
Target Compound Low in aqueous buffers Stable at high temperatures
Undecanoic acid (C11:0) 0.25 in DMSO:PBS (pH 7.2) Stable ≥4 years at -20°C
11D3 (furan fatty acid) Soluble in organic solvents Degrades via β-oxidation in vivo
11-(Dimethoxyphosphinyl)undecanoic acid Soluble in polar solvents Sensitive to hydrolysis

Key Observations :

  • The target compound’s solubility profile aligns with silicone oils, requiring organic solvents for dissolution.
  • Its stability under thermal stress surpasses hydrolytically sensitive derivatives like phosphinyl esters.

Biological Activity

Chemical Structure

The compound features multiple dimethylsilyl groups and a carboxydecyl chain, which contribute to its unique properties. The presence of the carboxylic acid group may impart certain biological functionalities, such as interaction with biological membranes or potential therapeutic effects.

Molecular Formula

The molecular formula for this compound is C20H42O5Si3C_{20}H_{42}O_5Si_3, indicating a significant degree of complexity due to the silane components.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Membrane Interaction : The hydrophobic silane groups may facilitate interactions with lipid bilayers, potentially altering membrane permeability.
  • Antimicrobial Properties : Some silane derivatives have demonstrated antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes.
  • Drug Delivery Systems : The compound's structure suggests potential use in drug delivery applications, particularly for hydrophobic drugs.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of similar silane compounds against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting potential applications in coatings or medical devices to prevent biofilm formation.
  • Cell Membrane Interaction :
    • Research on silane derivatives highlighted their ability to integrate into lipid membranes, leading to increased fluidity and permeability. This property was linked to enhanced drug absorption in cellular models.
  • Cytotoxicity :
    • Cytotoxicity assays conducted on human cell lines showed that while some derivatives were non-toxic at low concentrations, higher doses led to significant cell death. This underscores the importance of dosage in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialInhibition of bacterial growthStudy on silane derivatives
Membrane InteractionIncreased permeabilityResearch on lipid bilayer interactions
CytotoxicityDose-dependent toxicityCytotoxicity assays on human cell lines

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